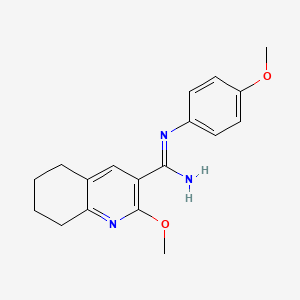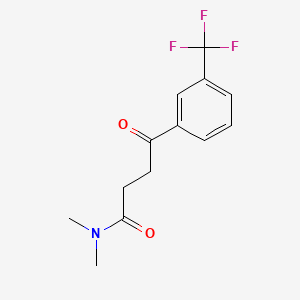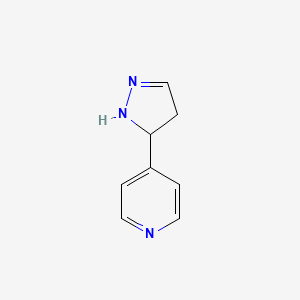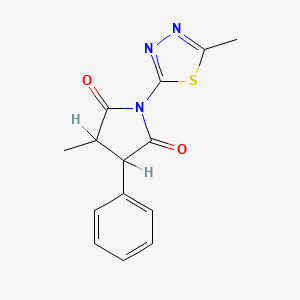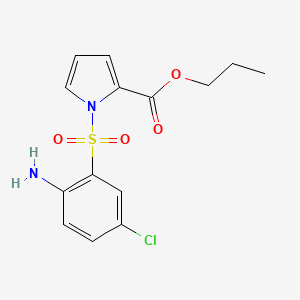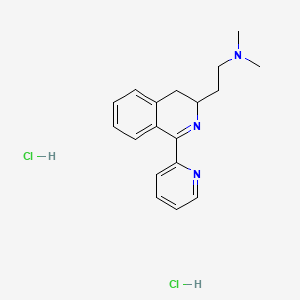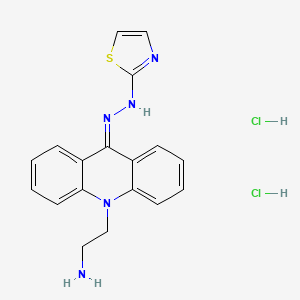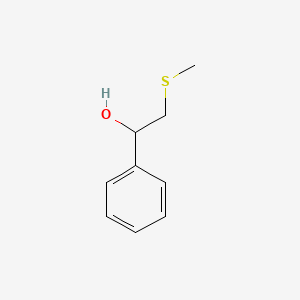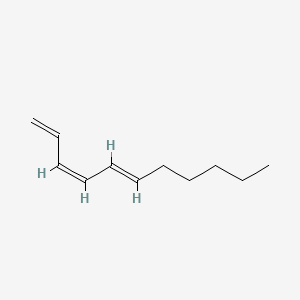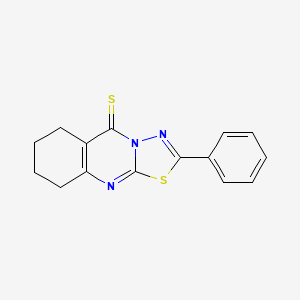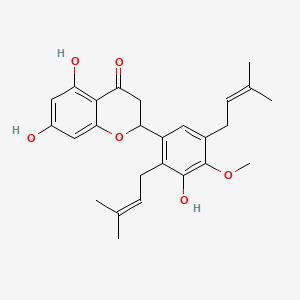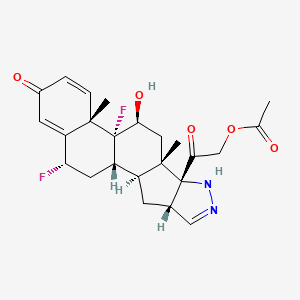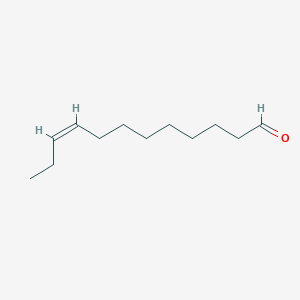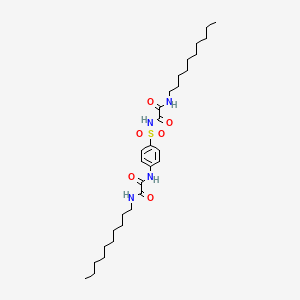
Ethanediamide, N-decyl-N'-((4-(((decylamino)oxoacetyl)amino)phenyl)sulfonyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethanediamide, N-decyl-N’-((4-(((decylamino)oxoacetyl)amino)phenyl)sulfonyl)- is a complex organic compound with potential applications in various scientific fields. This compound features a sulfonyl group, an amide linkage, and a phenyl ring, making it a versatile molecule for research and industrial purposes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethanediamide, N-decyl-N’-((4-(((decylamino)oxoacetyl)amino)phenyl)sulfonyl)- typically involves multiple steps:
Formation of the Decylamine Derivative: Decylamine reacts with oxalyl chloride to form N-decyl-oxalamide.
Introduction of the Phenyl Group: The N-decyl-oxalamide is then reacted with 4-aminobenzenesulfonyl chloride to introduce the phenyl group.
Final Coupling Reaction: The intermediate product is coupled with another decylamine derivative to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve:
Batch Processing: Utilizing large reactors to carry out the multi-step synthesis.
Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amide and sulfonyl groups.
Reduction: Reduction reactions can target the carbonyl groups within the amide linkages.
Substitution: The phenyl ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may include the use of strong acids or bases, depending on the type of substitution.
Major Products
Oxidation Products: Oxidized derivatives with modified functional groups.
Reduction Products: Reduced amide or sulfonyl groups, leading to simpler amine derivatives.
Substitution Products: Various substituted phenyl derivatives.
Applications De Recherche Scientifique
Chemistry
Catalysis: The compound can act as a ligand in catalytic reactions.
Material Science: Used in the synthesis of advanced materials with specific properties.
Biology
Bioconjugation: Employed in linking biomolecules for research purposes.
Drug Delivery: Potential use in designing drug delivery systems due to its complex structure.
Medicine
Pharmaceuticals: Investigated for its potential therapeutic properties.
Diagnostics: Utilized in the development of diagnostic agents.
Industry
Polymer Production: Used in the synthesis of specialty polymers.
Surfactants: Incorporated into surfactant formulations for various applications.
Mécanisme D'action
The mechanism of action of ethanediamide, N-decyl-N’-((4-(((decylamino)oxoacetyl)amino)phenyl)sulfonyl)- involves:
Molecular Targets: Interaction with specific enzymes or receptors.
Pathways: Modulation of biochemical pathways, potentially affecting cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethanediamide, N-decyl-N’-((4-aminophenyl)sulfonyl)-: Lacks the oxoacetyl group, making it less complex.
Ethanediamide, N-decyl-N’-((4-(((methylamino)oxoacetyl)amino)phenyl)sulfonyl)-: Contains a methyl group instead of a decyl group, altering its properties.
Propriétés
Numéro CAS |
81717-29-5 |
|---|---|
Formule moléculaire |
C30H50N4O6S |
Poids moléculaire |
594.8 g/mol |
Nom IUPAC |
N-decyl-N'-[4-[[2-(decylamino)-2-oxoacetyl]sulfamoyl]phenyl]oxamide |
InChI |
InChI=1S/C30H50N4O6S/c1-3-5-7-9-11-13-15-17-23-31-27(35)29(37)33-25-19-21-26(22-20-25)41(39,40)34-30(38)28(36)32-24-18-16-14-12-10-8-6-4-2/h19-22H,3-18,23-24H2,1-2H3,(H,31,35)(H,32,36)(H,33,37)(H,34,38) |
Clé InChI |
FFRABUYXPOWROC-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCNC(=O)C(=O)NC1=CC=C(C=C1)S(=O)(=O)NC(=O)C(=O)NCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



